(R)-DM-Segphos
Overview
Description
®-DM-Segphos is a chiral ligand used in asymmetric catalysis. It is a derivative of Segphos, which is a well-known bisphosphine ligand. The ®-DM-Segphos ligand is particularly valuable in enantioselective synthesis due to its ability to induce high levels of enantioselectivity in various catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-DM-Segphos typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, which include chiral phosphine oxides.
Reduction: The phosphine oxides are then reduced to the corresponding phosphines using reducing agents such as trichlorosilane.
Ligand Formation: The final step involves the coupling of the phosphine units to form the ®-DM-Segphos ligand.
Industrial Production Methods
In an industrial setting, the production of ®-DM-Segphos may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-DM-Segphos undergoes various types of chemical reactions, including:
Oxidation: The ligand can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as trichlorosilane are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other derivatives depending on the specific reaction conditions.
Scientific Research Applications
®-DM-Segphos has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: The ligand is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require high enantioselectivity.
Industry: ®-DM-Segphos is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-DM-Segphos involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically pure products. The molecular targets include various metal catalysts, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
Segphos: The parent compound of ®-DM-Segphos, used in similar catalytic applications.
BINAP: Another chiral bisphosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral ligand used in hydrogenation reactions.
Uniqueness
®-DM-Segphos is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce high levels of enantioselectivity makes it a valuable tool in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.
Properties
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJVPYMFHXMROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133770 | |
Record name | Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210169-57-6, 850253-53-1 | |
Record name | Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210169-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis[bis(3,5-dimethylphenyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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